In Vivo Potency Differential: (R)-(-)-Phenylephrine HCl vs Methoxamine vs Oxymetazoline
In the anaesthetized rat model, (R)-(-)-phenylephrine HCl demonstrated intermediate potency among three α1-adrenoceptor agonists for increasing arterial pressure (AP) and urethral perfusion pressure (UP). Phenylephrine exhibited ED50 values of 32 nmol kg⁻¹ (AP) and 27 nmol kg⁻¹ (UP), compared to methoxamine (ED50: 300 nmol kg⁻¹ AP; 296 nmol kg⁻¹ UP) and oxymetazoline (ED50: 6.2 nmol kg⁻¹ AP; 8.2 nmol kg⁻¹ UP) [1]. The rank order of agonist potency was oxymetazoline > phenylephrine > methoxamine [1].
| Evidence Dimension | In vivo potency (ED50 for arterial pressure increase) |
|---|---|
| Target Compound Data | ED50 = 32 nmol kg⁻¹ |
| Comparator Or Baseline | Methoxamine ED50 = 300 nmol kg⁻¹; Oxymetazoline ED50 = 6.2 nmol kg⁻¹ |
| Quantified Difference | Phenylephrine is approximately 9.4-fold more potent than methoxamine and 5.2-fold less potent than oxymetazoline |
| Conditions | Intravenous administration in anaesthetized rat; dose-dependent increase in arterial pressure (AP) |
Why This Matters
Quantified potency differences inform dose selection in preclinical cardiovascular models and distinguish phenylephrine from other α1-agonists for experimental protocols.
- [1] Guilmard C, Auguet M, Chabrier PE. Pharmacological characterization of alpha 1-adrenoceptor subtype mediating regulation of arterial pressure and urethral perfusion pressure in the anaesthetized rat. J Auton Pharmacol. 1996;16(4):197-203. doi:10.1111/j.1474-8673.1996.tb00423.x View Source
